4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine - 69675-10-1

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-298460
CAS Number: 69675-10-1
Molecular Formula: C12H14FN
Molecular Weight: 191.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FMTP is a tetrahydropyridine derivative structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) [, , ]. Like MPTP, FMTP acts as a neurotoxin, primarily targeting dopaminergic neurons, and is used in research to model the early stages of Parkinson's disease [].

Synthesis Analysis

While the provided abstracts do not detail the synthesis process of FMTP, one paper mentions its presence as a neurotoxic impurity in paroxetine active pharmaceutical ingredient (API) []. This suggests that FMTP might be generated as a byproduct during the synthesis of paroxetine or related compounds.

Molecular Structure Analysis

FMTP shares a structural scaffold with other 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine derivatives []. It possesses a tetrahydropyridine ring with a methyl group at position 1 and a 4-fluorophenyl group at position 4. The lipophilicity of FMTP and its metabolites influences their interaction with cytochrome P450 2D6 [].

Mechanism of Action

Although the precise mechanism of action of FMTP is not detailed in the provided abstracts, its structural similarity to MPTP suggests a shared mechanism of neurotoxicity. MPTP exerts its neurotoxic effects through its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter [, , , ]. Inside the neurons, MPP+ inhibits mitochondrial complex I, leading to energy depletion and oxidative stress, ultimately causing neuronal death [, , ]. It is plausible that FMTP acts through a similar pathway, with its metabolite inhibiting mitochondrial function and triggering dopaminergic neurodegeneration.

Applications

The primary application of FMTP in scientific research is as a tool to model Parkinson's disease in animal models []. Its potential advantages over MPTP as a model for Parkinson's disease require further investigation.

1-Methyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (MPTP-F)

Compound Description: MPTP-F is a neurotoxin that shares structural similarities with the more widely studied MPTP. Like its close relative, MPTP-F appears to primarily impact dopaminergic neurons, inducing changes in both dopamine levels and metabolism. Research suggests that MPTP-F may be particularly useful in modeling the early stages of Parkinson's disease due to its specific effects on dopamine systems.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Compound Description: MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc) of the brain. This destruction leads to a parkinsonian syndrome characterized by tremors, rigidity, and bradykinesia. [, ] MPTP exerts its neurotoxic effects through its metabolite, MPP+, which is formed by MAO-B-mediated oxidation. [, ] MPTP is widely used to generate animal models of Parkinson's disease for studying the pathogenesis and exploring potential therapeutic interventions for the disease. [, ]

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HP+)

Compound Description: HP+ is a pyridinium metabolite of the antipsychotic drug haloperidol. [, ] It displays neurotoxic properties similar to MPP+, the toxic metabolite of MPTP, and is thought to contribute to the extrapyramidal side effects associated with haloperidol use. [, ] HP+ has been shown to be toxic to dopaminergic neurons in vitro and in vivo, causing dopamine depletion and neuronal death. [, ]

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: MPP+ is the toxic metabolite of MPTP, formed by MAO-B-mediated oxidation. [, , ] It acts as a potent mitochondrial toxin, inhibiting complex I of the electron transport chain, leading to energy depletion and ultimately neuronal death. [, , ] MPP+'s selective uptake by dopaminergic neurons via the dopamine transporter (DAT) contributes to its specificity in causing Parkinsonian symptoms. [, ]

N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines

Compound Description: This refers to a series of MPTP analogs where the N-methyl group is replaced with longer alkyl chains (ethyl, propyl, butyl, etc.). The research aimed to assess the impact of lipophilicity on the interaction of these compounds with cytochrome P450 2D6, an enzyme involved in drug metabolism. Results showed that increasing the alkyl chain length, and thereby the lipophilicity, generally enhanced the inhibitory potency of these compounds against CYP2D6.

N-alkyl-4-phenylpyridiniums

Compound Description: This series encompasses the pyridinium metabolites of the aforementioned N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines. Similar to the parent tetrahydropyridines, increasing lipophilicity through longer N-alkyl chains correlated with greater inhibition of CYP2D6. This suggests that the pyridinium metabolites, like their precursors, are subject to modulation by lipophilicity, which could influence their pharmacokinetic properties and potentially their toxicity.

1-(4,4-bis(4-fluorophenyl)butyl)-4-(4-fluorophenoxy)-1,2,3,6-tetrahydropyridine

Compound Description: This compound is a tetrahydropyridine analog structurally distinct from MPTP, but notable for its ability to induce Parkinson-like syndrome in Rhesus monkeys. It functions as a dopamine antagonist by competing for haloperidol binding sites and inhibiting adenylate cyclase in rat brain regions rich in dopamine. This compound underscores the potential for other tetrahydropyridines, even with significant structural differences from MPTP, to elicit parkinsonian symptoms.

1-[2-(3-Indolyl)ethyl]-4-phenyl-1,2,3,6-tetrahydropyridine (AHR1709)

Compound Description: AHR1709 is an aminoalkylindole compound that, along with a series of related compounds, exhibits atypical dopamine antagonist properties. Unlike typical neuroleptics like haloperidol, AHR1709 and its analogs do not effectively displace spiperone binding, a marker of dopamine D2 receptor antagonism. Despite this, they can still inhibit dopamine-induced hyperactivity in the nucleus accumbens, suggesting a unique mechanism of action.

1‐Methyl‐1,2,3,4‐Tetrahydroisoquinoline (1-MeTIQ)

Compound Description: 1-MeTIQ is an endogenous amine found in the brain. In the MPTP mouse model of Parkinson's disease, 1-MeTIQ levels were significantly reduced. Pretreatment with 1-MeTIQ provided protection against MPTP-induced bradykinesia, suggesting a potential role for this compound in Parkinson's disease pathogenesis.

Properties

CAS Number

69675-10-1

Product Name

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

IUPAC Name

4-(4-fluorophenyl)-1-methyl-3,6-dihydro-2H-pyridine

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

InChI

InChI=1S/C12H14FN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3

InChI Key

FYGWJEDFEJZMIC-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)F

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.